N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

Catalog No.
S7087505
CAS No.
M.F
C16H20F3N3O2
M. Wt
343.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspir...

Product Name

N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

IUPAC Name

N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide

Molecular Formula

C16H20F3N3O2

Molecular Weight

343.34 g/mol

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)12-4-8-22(11-15(12)5-9-24-10-6-15)14(23)21-13-3-1-2-7-20-13/h1-3,7,12H,4-6,8-11H2,(H,20,21,23)

InChI Key

IAPNZLYCIOGMSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)C(=O)NC3=CC=CC=N3
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is a synthetic compound that belongs to the class of spiro compounds. It is often referred to as a spirocyclic compound, which refers to its unique ring structure. The compound is a member of the spirocolines family, which is known for their significant biological activity, including anticancer and antimicrobial properties. The compound was first synthesized in 2014 and has since been the focus of numerous scientific studies.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and chloroform. The molecular formula of the compound is C20H24F3N3O2, and its molecular weight is 397.42 g/mol. The compound has a melting point of 166-168 °C and a boiling point of 525.0±50.0 °C at 760 mmHg. The compound’s solubility and melting point are important factors in its synthesis and use in various experiments.
Synthesizing N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is a multi-step process involving the reaction of different chemical reagents. The synthesis reaction and characterization of the compound were first reported in 2014. The synthesis is usually done by heating a reaction mixture containing several reagents. The product is then isolated and purified. The final product is characterized using different analytical techniques such as NMR spectroscopy, Mass spectrometry, IR spectroscopy, and X-ray crystallography.
Several analytical techniques are used to characterize and quantify N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide in biological or chemical samples. These include NMR spectroscopy, Mass spectrometry, HPLC, UV-Vis spectroscopy, and gas chromatography-mass spectrometry (GC-MS). These methods provide valuable information about the purity, structure, and concentration of the compound in different samples.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has shown significant biological activity, including inhibition of some bacterial, fungal, and viral strains. It has also been shown to have anticancer properties by inhibiting cancer cell growth and inducing apoptosis. The compound has been tested in animal models and has shown promise as a potential drug candidate in the treatment of several diseases.
The toxicity and safety of N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide in scientific experiments are important considerations. Studies have shown that the compound has a low toxicity profile, indicating that it is relatively safe to use in various scientific experiments. However, further studies are needed to determine the long-term safety of the compound.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has shown promise in various scientific experiments, including in vitro and in vivo studies. It has been used as a tool to study different biological pathways, such as cancer cell cycle and cell signaling pathways. The compound has also been used as a potential drug candidate in the treatment of several diseases, including cancer, bacterial infections, and viral infections.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is an active area of research. Several studies have been conducted to investigate the compound's biological activity, mechanisms of action, and its potential use in different scientific fields. The current state of research indicates that the compound has significant potential in different fields, including cancer research and drug discovery.
N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has several potential implications in various scientific research and industrial fields. In the pharmaceutical industry, the compound has the potential to be a novel drug candidate in the treatment of several diseases, including cancer and infectious diseases. In the chemical industry, the compound could be used as a versatile reagent for the synthesis of other spirocyclic compounds. In the agricultural industry, the compound could be a potential antifungal or antibacterial agent, protecting crops from diseases.
Despite its promise, N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has several limitations. Studies have shown that the compound has limited solubility, which could affect its bioavailability and efficacy in vivo. Additionally, the toxicity and safety of the compound need to be further investigated. Future research should focus on improving the synthesis, characterization, and purification of the compound and exploring its potential use in different scientific fields. The following are several suggested future directions for research:
1. Investigate the use of N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide in combination with other drugs to improve its efficacy.
2. Develop new synthesis methods to improve the yield and purity of the compound.
3. Investigate the potential of the compound in the treatment of infectious diseases, such as viral and bacterial infections.
4. Improve the understanding of the mechanisms of action of the compound and its effects on different biological pathways.
5. Explore the use of the compound in other areas of research, such as materials science and nanotechnology.
In conclusion, N-pyridin-2-yl-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide is a promising compound in various scientific research fields due to its significant biological activity and unique spirocyclic structure. Although further research is needed to improve its efficacy and safety, the potential applications of the compound continue to inspire scientific exploration.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

343.15076138 g/mol

Monoisotopic Mass

343.15076138 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types